Bienvenue dans la boutique en ligne BenchChem!

Itraconazole Impurity B

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Procure Itraconazole EP Impurity B (CAS 854372-77-3) — the officially designated N4-isomer reference standard required by the European Pharmacopoeia for itraconazole impurity profiling. Structurally distinguished by its 1,2,4-triazol-4-yl moiety at the dioxolane ring, this standard exhibits chromatographic behavior (retention time, resolution) that is non-substitutable with other itraconazole impurities (e.g., Impurity F). Essential for ANDA submissions, method validation per ICH Q2(R1), and routine QC with a single impurity limit of NMT 0.5%. Supplied with full characterization data (COA, HPLC, MS, NMR) and EP traceability, it ensures regulatory compliance for batch release and stability testing.

Molecular Formula C35H38Cl2N8O4
Molecular Weight 705.6 g/mol
CAS No. 854372-77-3
Cat. No. B601391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItraconazole Impurity B
CAS854372-77-3
Synonyms4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ;  Itraconazole N4-Isomer ;  (1,2,4-Triazol-4-yl) Itraconazole
Molecular FormulaC35H38Cl2N8O4
Molecular Weight705.6 g/mol
Structural Identifiers
SMILESCCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl
InChIInChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1
InChIKeyVRJGLVXBWFZNCZ-AVQIMAJZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Itraconazole Impurity B (CAS 854372-77-3): Critical Reference Standard for Regulatory-Compliant Quality Control


Itraconazole Impurity B (CAS 854372-77-3), also designated as Itraconazole EP Impurity B or Itraconazole N4-Isomer, is a pharmaceutical reference standard impurity of the triazole antifungal agent itraconazole [1]. This compound, with molecular formula C₃₅H₃₈Cl₂N₈O₄ and a molecular weight of approximately 705.63 g/mol, is officially listed in the European Pharmacopoeia (EP) as Impurity B [2]. The impurity features a 1,2,4-triazol-4-yl moiety linked at the dioxolane ring, distinguishing it structurally from itraconazole and other process-related impurities . This standard is supplied with detailed characterization data compliant with regulatory guidelines and serves as an essential reference material for analytical method development, method validation (AMV), and quality control (QC) in abbreviated new drug applications (ANDA) and commercial production [3].

Why Substituting Itraconazole Impurity B with Other Itraconazole-Related Impurities Compromises Analytical Method Validity and Regulatory Compliance


Generic substitution among itraconazole-related impurities is scientifically unjustifiable because each impurity possesses a distinct chemical structure that directly governs its chromatographic retention behavior, spectral response, and resolution characteristics [1]. In reversed-phase HPLC methods required for pharmacopeial compliance, impurities with different functional groups—such as Itraconazole Impurity B (N4-isomer with a 1-methylpropyl side chain) versus Impurity F (which possesses a butyl group at the same position)—exhibit markedly different retention times and separation challenges under identical mobile phase conditions [2]. Furthermore, regulatory submissions to agencies such as the FDA and EMA mandate the use of structurally confirmed, independently characterized reference standards for each specified impurity, with pharmacopeial monographs imposing strict individual impurity limits of NMT 0.5% and total impurities NMT 1.25% [3]. Substituting Impurity B with a non-identical impurity standard introduces unqualified systematic error into quantitative analysis, directly jeopardizing batch release decisions and ANDA approval [4]. The quantitative evidence below substantiates the specific differentiation that precludes any assumption of interchangeability.

Quantitative Differentiation of Itraconazole Impurity B (CAS 854372-77-3) Relative to Structural Analogs and Alternative Impurity Standards


Structural Differentiation: Itraconazole Impurity B as the N4-Isomer Distinct from Itraconazole and Impurity F

Itraconazole Impurity B is chemically defined as the N4-isomer of itraconazole, featuring a 1,2,4-triazol-4-ylmethyl group linked at the dioxolane ring rather than the 1,2,4-triazol-1-ylmethyl group present in the parent drug substance and other impurity species [1]. At the side chain position, Impurity B contains a 1-methylpropyl (sec-butyl) group, whereas itraconazole and Impurity F possess a butyl group [2]. This positional isomerism is not trivial—the substitution pattern directly affects the compound's UV absorption characteristics, chromatographic retention, and mass spectrometric fragmentation profile . This unambiguous structural identity, confirmed by the compound's CAS registry (854372-77-3) and EP monograph listing, ensures that analytical methods using this standard can reliably distinguish Impurity B from co-eluting or structurally similar compounds in complex pharmaceutical matrices [3].

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Chromatographic Resolution Capability: Validated RP-HPLC Separation of Impurity B and Impurity F Under Optimized Conditions

The validated RP-HPLC method developed for itraconazole impurity profiling demonstrates that Impurity B and Impurity F, while structurally related, require carefully optimized chromatographic conditions to achieve baseline resolution [1]. The method employs a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 μm particle size) with a mobile phase of acetonitrile/water pH 2.5 adjusted with o-phosphoric acid (50:50, V/V) at a flow rate of 1 mL/min, with column temperature maintained at 30°C and UV detection at 256 nm [2]. Under these optimized conditions, the separation between itraconazole and Impurity F was identified as the critical resolution pair and selected as the primary response variable during chemometric optimization [3]. The validated method has been proven suitable for the simultaneous determination of itraconazole, Impurity B, and Impurity F in pharmaceutical dosage forms across different laboratory settings [4]. Robustness testing using fractional factorial design confirmed the method's reliability for Impurity B quantification under varying experimental conditions [5].

HPLC Method Validation Chromatographic Separation Pharmaceutical Quality Control

Regulatory Compliance Threshold: Single Impurity Limit of NMT 0.5% Necessitates Precise Quantification

Pharmacopeial specifications for itraconazole drug substance establish strict quantitative limits for related substances: any single impurity, including Impurity B, must not exceed 0.5% by HPLC analysis, and total impurities must not exceed 1.25% [1]. These thresholds are not arbitrary—they represent the upper bound of impurities for which safety has been established through toxicological and clinical assessment [2]. Accurate quantification near these regulatory thresholds demands a reference standard of verified purity, structural identity, and lot-to-lot consistency [3]. The European Pharmacopoeia specifically lists Impurity B among the specified impurities requiring control, and analytical methods used for batch release must demonstrate specificity, accuracy, linearity, and precision for this impurity [4]. The traceability of this impurity standard to EP reference material ensures that quantitative results are defensible in regulatory submissions including ANDA, DMF, and post-approval change documentation [5].

Regulatory Compliance Pharmaceutical Quality Control Impurity Limit

Primary Application Scenarios for Itraconazole Impurity B (CAS 854372-77-3) in Pharmaceutical Development and Manufacturing


Analytical Method Development and Validation for ANDA Submissions

Itraconazole Impurity B serves as an essential reference standard for developing and validating HPLC or UPLC methods intended to quantify related substances in itraconazole drug substance and finished dosage forms [1]. The validated RP-HPLC method described in the literature, which successfully separates Impurity B from Impurity F and 13 other itraconazole-related impurities under optimized mobile phase conditions (acetonitrile/water pH 2.5, 50:50 V/V), demonstrates the compound's utility in method robustness testing and system suitability evaluation [2]. Procurement of this EP-listed standard enables laboratories to establish relative retention times, verify peak identity through spiking experiments, and demonstrate method specificity as required by ICH Q2(R1) guidelines for ANDA submissions [3].

Routine Quality Control and Batch Release Testing of Itraconazole API

For commercial manufacturing operations, Impurity B reference standard is used in routine quality control testing to ensure that the single impurity limit of NMT 0.5% is consistently met [1]. QC laboratories employ this standard to prepare system suitability solutions, generate calibration curves, and quantify Impurity B levels in each manufactured batch of itraconazole API. The standard's traceability to EP reference material provides the chain of custody required for GMP compliance and regulatory inspections [2]. Given that batch release decisions hinge on impurity levels below this 0.5% threshold, the accuracy and reliability of the Impurity B standard directly impacts product disposition and supply chain continuity [3].

Forced Degradation and Stability-Indicating Method Qualification

In stability studies and forced degradation experiments (stress testing under heat, humidity, acid, base, oxidation, and photolysis), Impurity B serves as a marker compound to assess whether the analytical method is stability-indicating [1]. By spiking the impurity standard into stressed and unstressed itraconazole samples, analysts can confirm that degradation peaks do not co-elute with Impurity B and that the method maintains specificity throughout the product shelf life [2]. This application is critical for establishing product expiry dating, justifying specification limits, and supporting post-approval changes in manufacturing processes or formulation composition [3].

Process Development and Synthetic Route Optimization

During the development and scale-up of itraconazole manufacturing processes, Impurity B reference standard is employed to monitor and quantify the N4-isomer byproduct formation under varying reaction conditions [1]. By tracking Impurity B levels across different synthetic steps, process chemists can optimize parameters—including temperature, solvent composition, catalyst loading, and reaction time—to minimize this specific impurity below the 0.5% acceptance threshold [2]. This data-driven approach reduces the burden on downstream purification steps and improves overall process yield, directly translating to reduced cost of goods and enhanced manufacturing consistency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Itraconazole Impurity B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.